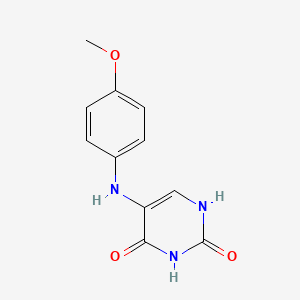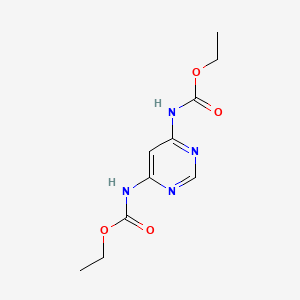
Diethyl pyrimidine-4,6-diyldicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl pyrimidine-4,6-diyldicarbamate is a chemical compound with the molecular formula C10H14N4O4. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl pyrimidine-4,6-diyldicarbamate typically involves the reaction of pyrimidine derivatives with diethyl carbonate under specific conditions. One common method involves the use of a base, such as sodium ethoxide, to facilitate the reaction between pyrimidine-4,6-diol and diethyl carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl pyrimidine-4,6-diyldicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of pyrimidine-4,6-dicarboxylic acid derivatives.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups
Scientific Research Applications
Diethyl pyrimidine-4,6-diyldicarbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to biologically active pyrimidine derivatives.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of diethyl pyrimidine-4,6-diyldicarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, leading to antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Diethyl pyrimidine-4,6-dicarboxylate
- Diethyl pyrimidine-2,4-diyldicarbamate
- Diethyl pyrimidine-4,6-diyldicarbamate analogs with different substituents
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2852-13-3 |
|---|---|
Molecular Formula |
C10H14N4O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
ethyl N-[6-(ethoxycarbonylamino)pyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C10H14N4O4/c1-3-17-9(15)13-7-5-8(12-6-11-7)14-10(16)18-4-2/h5-6H,3-4H2,1-2H3,(H2,11,12,13,14,15,16) |
InChI Key |
KLHJKQUUBHEJOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=NC=N1)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


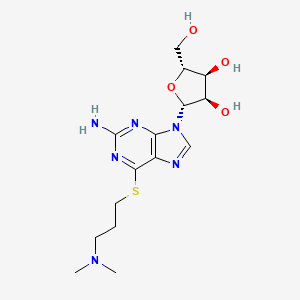

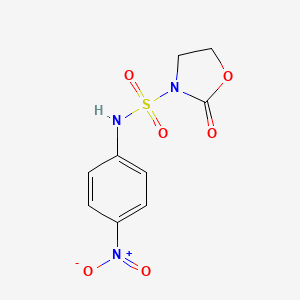
![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
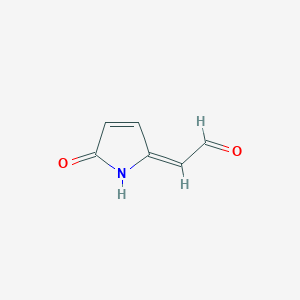
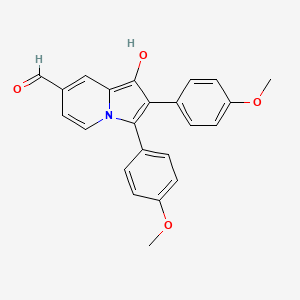

![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)
![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
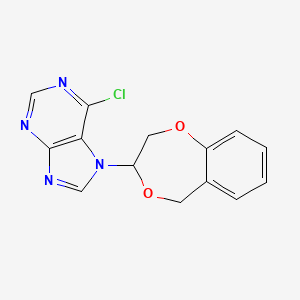
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)
